Direct Activity Comparison: 6-Methoxy Derivative (Compound 9c) vs. Unsubstituted Core in ALR2 Inhibition
In a published series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives evaluated as aldose reductase (ALR2) inhibitors, the 6-methoxy substituted compound (designated 9c) demonstrated superior potency compared to the unsubstituted core and other derivatives. The study explicitly shows that the introduction of the 6-methoxy group, in combination with specific N4-acetic acid and C2-aromatic substitutions, is critical for achieving low nanomolar activity [1]. This directly answers the procurement question: purchasing the unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9) for this application would not yield the same optimized activity.
| Evidence Dimension | ALR2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.009 μM (9 nM) |
| Comparator Or Baseline | Most derivatives in the series had IC50 values ranging from 0.019 to 0.982 μM |
| Quantified Difference | Compound 9c is approximately 2-fold more potent than the next best compound in the series (0.019 μM), and orders of magnitude more potent than the majority of the library. |
| Conditions | In vitro enzyme inhibition assay; ALR2 extracted from bovine lenses |
Why This Matters
This sub-10 nM potency demonstrates that the 6-methoxy substituted derivative is an optimized lead molecule, and its procurement is necessary for studies requiring maximum target engagement or for further development.
- [1] La Motta C, et al. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. Eur J Med Chem. 2016;108:78-88. PubMed. View Source
